molecular formula C6H3Br2F3N2O B2602106 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one CAS No. 221030-81-5

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2602106
CAS No.: 221030-81-5
M. Wt: 335.906
InChI Key: VYDCNWDRQPFXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by the presence of bromine and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one with bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Dehalogenated compounds or fully reduced derivatives.

Scientific Research Applications

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-2-(trifluoromethyl)pyrrole-3-carbonitrile
  • 4-Bromo-2-chloropyridine
  • 2,3-Dibromothiophene

Uniqueness

4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

4,5-dibromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F3N2O/c7-3-1-12-13(2-6(9,10)11)5(14)4(3)8/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDCNWDRQPFXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Br)Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.